

A Technical Guide to the Thermodynamic Properties of Bismuth Trihydride (Bismuthine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuthine*

Cat. No.: *B104622*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Bismuth trihydride (BiH_3), also known as **bismuthine**, is the heaviest pnictogen hydride and an analogue of ammonia.^{[1][2]} It is a colorless gas characterized by its extreme thermal instability, decomposing to its constituent elements well below room temperature.^{[1][2][3]} This inherent instability has made its experimental study challenging, with characterization often limited to spectroscopic methods on gas mixtures.^{[1][4]} This guide provides a comprehensive overview of the known thermodynamic properties of bismuth trihydride, details relevant experimental protocols, and visualizes key chemical processes.

Core Thermodynamic and Physical Properties

The thermodynamic properties of bismuth trihydride are dictated by its weak Bi-H bonds. Compared to other Group 15 hydrides, BiH_3 has the lowest bond dissociation enthalpy, which accounts for its low thermal stability and its character as a strong reducing agent.^{[5][6]}

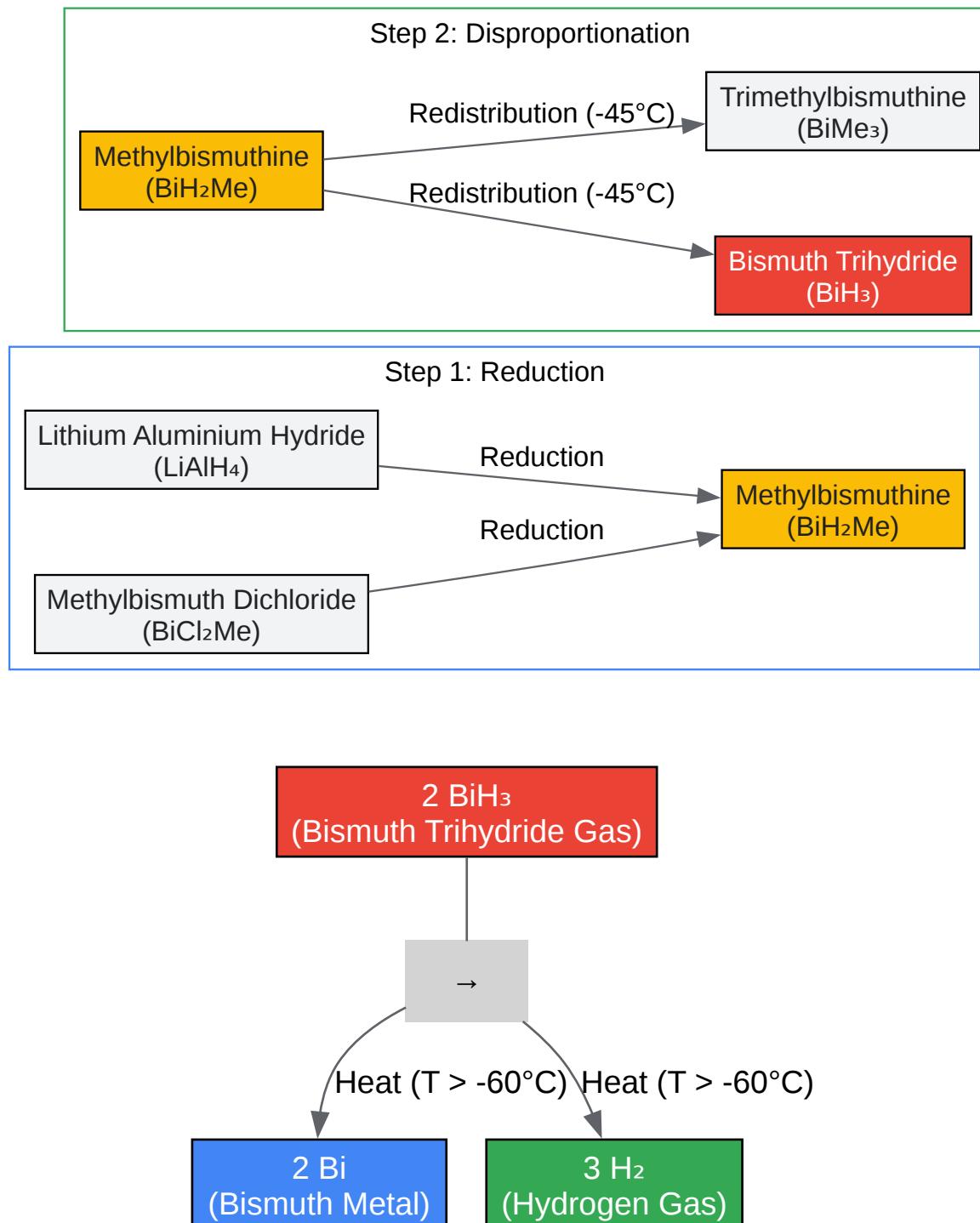
Table 1: Key Thermodynamic and Physical Data for Bismuth Trihydride

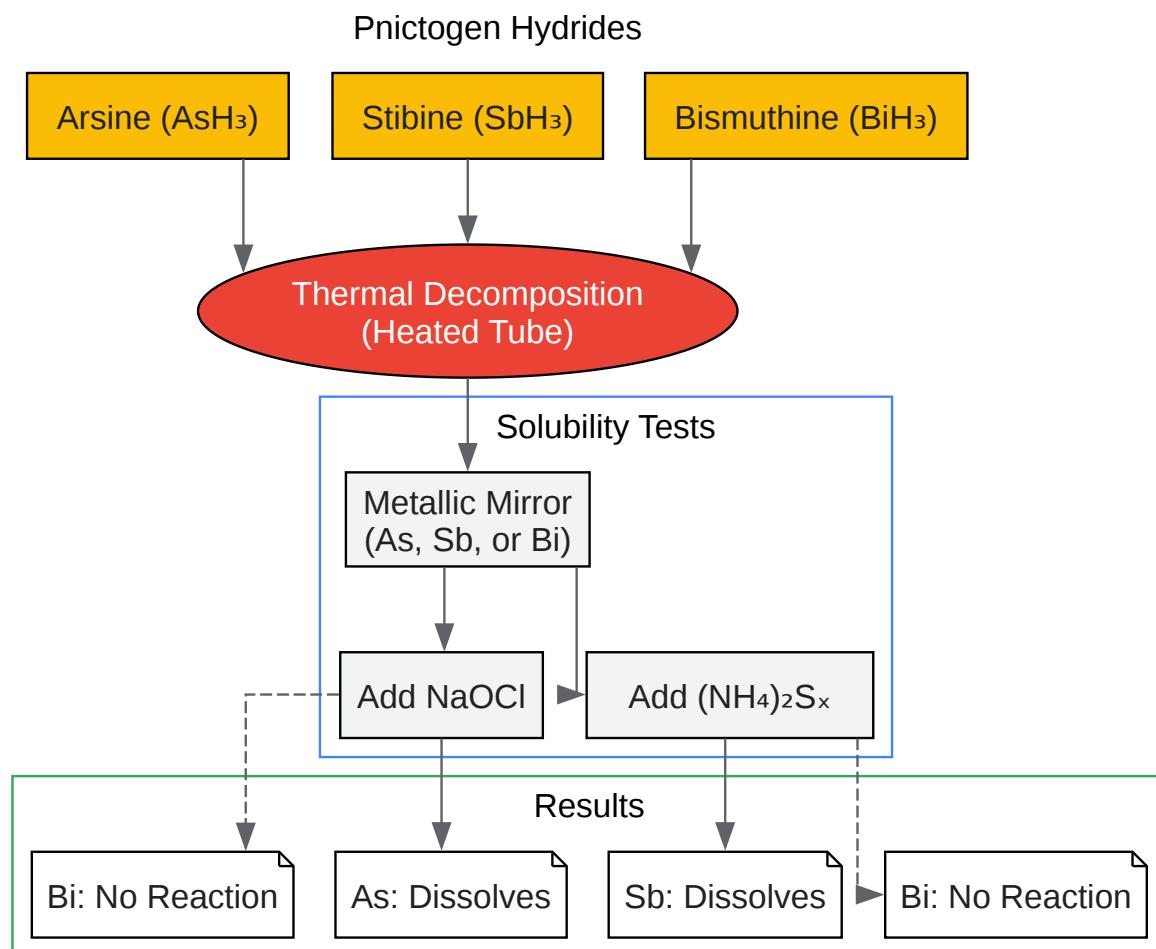
Property	Value	Notes
Standard Enthalpy of Formation (ΔH_f° gas)	+278 kJ/mol (for 2 moles of BiH_3)	This value is derived from the reported enthalpy of the decomposition reaction ($2 \text{ BiH}_3 \rightarrow 2 \text{ Bi} + 3 \text{ H}_2$), which is -278 kJ/mol. ^[1] The positive formation enthalpy indicates the compound is thermodynamically unstable with respect to its elements.
Enthalpy of Vaporization (ΔH_{vap})	~25.15 kJ/mol	[7][8][9]
Boiling Point	16.8 °C (62.2 °F; 289.9 K)	This is an extrapolated value due to the compound's instability at this temperature. [1][2]
Melting Point	-108.0 °C (-162.4 °F; 165.15 K)	[10]
Molecular Weight / Molar Mass	212.00 g/mol	[1][2]
Molecular Shape	Trigonal Pyramidal	[1][2]
H-Bi-H Bond Angle	90.48°	This angle is very close to 90°, suggesting the use of nearly pure p-orbitals in bonding. ^{[2][4]}
Bond Dissociation Enthalpy Trend	$\text{NH}_3 > \text{PH}_3 > \text{AsH}_3 > \text{SbH}_3 > \text{BiH}_3$	BiH_3 has the lowest bond energy in the series, leading to its instability. ^{[5][6]}

Experimental Protocols

The extreme instability of **bismuthine** necessitates specialized, low-temperature experimental procedures for its synthesis and characterization.

The most effective method for preparing BiH_3 involves the disproportionation (redistribution) of **methylbismuthine** (BiH_2Me) at low temperatures, such as $-45\text{ }^\circ\text{C}$.^[4] This is a two-step process:


- Generation of **Methylbismuthine** (BiH_2Me): The precursor, **methylbismuthine**, which is also thermally unstable, is generated in situ via the reduction of methylbismuth dichloride (BiCl_2Me) using a strong reducing agent like lithium aluminium hydride (LiAlH_4).^{[1][2]}
- Disproportionation to **Bismuthine** (BiH_3): The generated methylbismuthine undergoes a redistribution reaction to yield bismuth trihydride and trimethylbismuthine (BiMe_3).^{[1][2]}
 - Reaction: $3 \text{ BiH}_2\text{Me} \rightarrow 2 \text{ BiH}_3 + \text{BiMe}_3$


Direct characterization is challenging. Most data has been obtained using high-resolution gas-phase spectroscopy.

- Spectroscopic Analysis: **Bismuthine** has been identified and characterized in mixtures using infrared (IR) and millimeter-wave spectroscopy.^{[1][4]} These methods have been crucial in determining its molecular structure, including its pyramidal shape and bond angles.^[4]
- Marsh Test Analogue for Detection: A classic qualitative analysis method, the Marsh test for arsenic, can be adapted to detect BiH_3 .^{[1][2]} The protocol relies on thermal decomposition:
 - The gas suspected of containing BiH_3 is passed through a heated glass tube.
 - The unstable hydride decomposes, depositing a metallic "mirror" of elemental bismuth on the tube's inner surface.^[1]
 - This bismuth deposit can be distinguished from arsenic and antimony mirrors by its unique chemical resistance; it does not dissolve in sodium hypochlorite (NaOCl) or ammonium polysulfide, whereas arsenic and antimony deposits do.^{[1][2]}

Key Process Visualizations

The following diagrams illustrate the core chemical processes associated with bismuth trihydride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuthine [chemeurope.com]
- 2. Bismuthine - Wikipedia [en.wikipedia.org]

- 3. Bismuthine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In which of the following molecule have first lowest (E-H) bond energy in 15th group hydrides A=NH₃, B= PH₃, C=AsH₃, D= SbH₃ E= BiH₃ [infinitylearn.com]
- 6. smartachievers.online [smartachievers.online]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Bismuth hydride. | 18288-22-7 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Bismuth Trihydride (Bismuthine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104622#thermodynamic-properties-of-bismuth-trihydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com